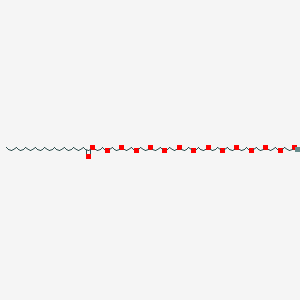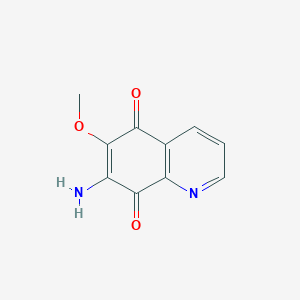
(2R)-2-hydroxypentanedioic acid
Vue d'ensemble
Description
Acide D-α-hydroxyglutarique : est un composé organique appartenant à la classe des acides alpha-hydroxy. Il est un dérivé de l'acide glutarique et se caractérise par la présence d'un groupe hydroxyle lié au carbone alpha.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide D-α-hydroxyglutarique peut être synthétisé à partir du 2-cétoglutarate par l'action de l'hydroxyacide-oxoacide transhydrogénase. Cette enzyme catalyse la réduction du 2-cétoglutarate en acide D-α-hydroxyglutarique . Une autre méthode implique l'utilisation de mutations de l'isocitrate déshydrogénase, qui convertissent l'alpha-cétoglutarate en acide D-α-hydroxyglutarique .
Méthodes de production industrielle : En milieu industriel, l'acide D-α-hydroxyglutarique est produit par des procédés biotechnologiques impliquant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surexprimer les enzymes nécessaires, telles que l'hydroxyacide-oxoacide transhydrogénase, afin de faciliter la conversion du 2-cétoglutarate en acide D-α-hydroxyglutarique .
Analyse Des Réactions Chimiques
Types de réactions : L'acide D-α-hydroxyglutarique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Principaux produits formés :
Oxydation : Alpha-cétoglutarate
Réduction : Acide glutarique
Substitution : Divers dérivés d'acides glutariques substitués
Applications De Recherche Scientifique
Chimie : L'acide D-α-hydroxyglutarique est utilisé comme réactif en synthèse organique, en particulier dans la préparation de composés chiraux. Sa structure unique permet la formation de produits stéréochimiquement purs .
Biologie : En recherche biologique, l'acide D-α-hydroxyglutarique est étudié pour son rôle dans les voies métaboliques. Il est connu pour s'accumuler dans certains troubles métaboliques, tels que l'acidémie D-2-hydroxyglutarique, et est utilisé comme biomarqueur pour ces affections .
Médecine : L'acide D-α-hydroxyglutarique a été impliqué dans la recherche sur le cancer, en particulier dans l'étude des gliomes et de la leucémie myéloïde aiguë. Les mutations de l'isocitrate déshydrogénase qui conduisent à la production d'acide D-α-hydroxyglutarique sont associées à ces cancers .
Industrie : Dans les applications industrielles, l'acide D-α-hydroxyglutarique est utilisé dans la production de polymères biodégradables et comme précurseur pour la synthèse de divers produits pharmaceutiques .
Mécanisme d'action
L'acide D-α-hydroxyglutarique exerce ses effets principalement par l'inhibition des dioxygénases dépendantes de l'alpha-cétoglutarate. Ces enzymes sont impliquées dans divers processus cellulaires, notamment la déméthylation de l'ADN et des histones . En inhibant ces enzymes, l'acide D-α-hydroxyglutarique peut modifier l'expression génique et le métabolisme cellulaire, conduisant à divers effets physiologiques .
Mécanisme D'action
D-α-Hydroxyglutaric Acid exerts its effects primarily through the inhibition of alpha-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA and histone demethylation . By inhibiting these enzymes, D-α-Hydroxyglutaric Acid can alter gene expression and cellular metabolism, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide L-α-hydroxyglutarique : Un autre énantiomère de l'acide hydroxyglutarique, qui est également impliqué dans les voies métaboliques et a des effets inhibiteurs similaires sur les enzymes dépendantes de l'alpha-cétoglutarate.
Alpha-cétoglutarate : Un intermédiaire clé du cycle de l'acide citrique, qui peut être converti en acide D-α-hydroxyglutarique par des réactions enzymatiques.
Unicité : L'acide D-α-hydroxyglutarique est unique en raison de ses effets inhibiteurs spécifiques sur les dioxygénases dépendantes de l'alpha-cétoglutarate et de son rôle dans certains troubles métaboliques et cancers. Sa capacité à moduler l'expression génique et le métabolisme cellulaire en fait un composé précieux dans les applications de recherche et industrielles .
Propriétés
IUPAC Name |
(2R)-2-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897218 | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13095-47-1 | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyglutaric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)







